molecular formula C21H21N3OS2 B456876 N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]-2-methylbenzamide

N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]-2-methylbenzamide

Cat. No.: B456876
M. Wt: 395.5g/mol
InChI Key: SCLLPCYOOPESGV-UHFFFAOYSA-N
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Description

N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]-2-methylbenzamide is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a thiazole ring, which is known for its presence in many biologically active molecules, and a benzamide moiety, which is often found in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]-2-methylbenzamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol or amine derivative.

Scientific Research Applications

N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]-2-methylbenzamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]-2-methylbenzamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzamide moiety may also play a role in binding to proteins or other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]-2-methylbenzamide is unique due to its specific combination of a thiazole ring and a benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H21N3OS2

Molecular Weight

395.5g/mol

IUPAC Name

N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]-2-methylbenzamide

InChI

InChI=1S/C21H21N3OS2/c1-12-9-10-14(3)17(11-12)18-15(4)27-21(22-18)24-20(26)23-19(25)16-8-6-5-7-13(16)2/h5-11H,1-4H3,(H2,22,23,24,25,26)

InChI Key

SCLLPCYOOPESGV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C2=C(SC(=N2)NC(=S)NC(=O)C3=CC=CC=C3C)C

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(SC(=N2)NC(=S)NC(=O)C3=CC=CC=C3C)C

Origin of Product

United States

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